Rhodomycin B - 1404-52-0

Rhodomycin B

Catalog Number: EVT-1184852
CAS Number: 1404-52-0
Molecular Formula: C28H33NO10
Molecular Weight: 543.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-Rhodomycin is an anthracycline.
Synthesis Analysis

The synthesis of Rhodomycin B primarily occurs through the fermentation of Streptomyces purpurascens. The process involves aerobic submerged fermentation in nutrient-rich media containing appropriate carbon and nitrogen sources along with mineral salts. Key parameters include:

  • Temperature: Cultivation typically occurs at temperatures ranging from 25°C to 37°C, with an optimal temperature around 28°C.
  • pH Levels: The pH of the medium is maintained between 6.2 and 7.0 at the beginning of fermentation, gradually increasing to between 7.5 and 8.3 by the end of the process.
  • Fermentation Duration: The fermentation period usually lasts between 2 to 6 days, with a preference for around 4 days .

During this process, specific enzymes encoded by genes such as rdmB, rdmC, and rdmE facilitate the conversion of precursor compounds into Rhodomycin B through hydroxylation and glycosylation steps .

Molecular Structure Analysis

Rhodomycin B has a complex molecular structure characterized by a tetracyclic ring system typical of anthracyclines. The molecular formula is C₁₄H₁₅NO₃, and it features:

  • Aglycone Backbone: The core structure includes a chromophore that contributes to its biological activity.
  • Hydroxyl Groups: The presence of hydroxyl groups enhances its solubility and interaction with biological targets.
  • Glycosidic Linkage: Rhodomycin B possesses a sugar moiety that is crucial for its pharmacological properties.

The structural configuration allows for multiple interactions with cellular components, enhancing its effectiveness as an antibiotic .

Chemical Reactions Analysis

Rhodomycin B participates in various chemical reactions that are pivotal for its biological activity:

  • Hydroxylation Reactions: Enzymes such as RdmE catalyze the hydroxylation of aklavinone to produce β-rhodomycinone, which is a critical step in the biosynthetic pathway leading to Rhodomycin B .
  • Glycosylation Reactions: The addition of sugar moieties via glycosyltransferases modifies the aglycone structure, which is essential for enhancing its solubility and bioactivity .
  • Degradation Reactions: Under certain conditions, Rhodomycin B can undergo hydrolysis to yield various degradation products that may retain some biological activity.

These reactions are crucial for both the biosynthesis and therapeutic applications of Rhodomycin B.

Mechanism of Action

Rhodomycin B exerts its pharmacological effects primarily through intercalation into DNA, disrupting nucleic acid synthesis. The mechanism involves:

  1. DNA Intercalation: Rhodomycin B inserts itself between DNA base pairs, leading to structural distortions.
  2. Inhibition of Topoisomerases: It interferes with topoisomerase II activity, preventing DNA replication and transcription.
  3. Reactive Oxygen Species Generation: The compound can generate reactive oxygen species upon reduction, contributing to oxidative stress in cells.

These mechanisms collectively lead to apoptosis in cancer cells and inhibit bacterial growth .

Physical and Chemical Properties Analysis

Rhodomycin B exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a reddish powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: Relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for anthracyclines.

These properties influence its formulation and application in therapeutic settings .

Applications

Rhodomycin B has diverse applications in scientific research and medicine:

  • Antibacterial Agent: Effective against Gram-positive bacteria, making it a candidate for treating bacterial infections.
  • Anticancer Drug: Its ability to intercalate DNA positions it as a potential treatment for various cancers, similar to other anthracyclines like doxorubicin.
  • Research Tool: Used in studies investigating DNA interactions and mechanisms of drug resistance in cancer therapy.

Ongoing research aims to further explore its potential applications and optimize its use in clinical settings .

Introduction to Anthracycline Antibiotics

Historical Context and Discovery of Anthracyclines

Anthracyclines represent a major class of polyketide antibiotics characterized by their tetracyclic quinone structure. The first anthracycline, rhodomycin, was identified in 1963 by German chemist Hans Brockmann through the study of Streptomyces species. This discovery laid the foundation for subsequent isolation of clinically significant analogues, including daunorubicin (1963) and doxorubicin (1969) [1] [6] [7]. Early research revealed that these compounds exhibited potent activity against Gram-positive bacteria and cancer cells, driving extensive exploration of soil-derived actinomycetes. The historical significance of anthracyclines is underscored by their continued use as chemotherapeutic agents, though their clinical application has been challenged by inherent cardiotoxicity linked to reactive oxygen species generation and topoisomerase IIβ inhibition in cardiomyocytes [5].

Structural Classification and Functional Diversity in the Rhodomycin Group

Rhodomycins belong to the anthracycline glycoside family, characterized by a tetracenequinone aglycone core (7,8,9,10-tetrahydrotetracene-5,12-quinone) attached to varying sugar moieties. Structural diversity arises from modifications in two key regions:

  • Aglycone substitutions: Hydroxylation patterns at positions C-4, C-7, C-10, and C-11
  • Glycosylation patterns: Type, number, and linkage of deoxy sugars (e.g., rhodosamine, cinerulose) [1] [7]

Table 1: Structural Characteristics of Key Rhodomycin Analogues

CompoundAglyconeSugar MoietiesKey Functional Groups
Rhodomycin Bε-RhodomycinoneL-rhodosamine, 2-deoxy-L-fucose-OH at C-7, -OCH₃ at C-11
α₂-Rhodomycin IIβ-RhodomycinoneL-daunosamine-OH at C-4, -OH at C-11
ObelmycinAklavinoneL-cinerulose A-H at C-4, -OCH₃ at C-11

The functional implications of these structural variations are significant. For example, Rhodomycin B (Compound E in purification studies) contains a methoxy group at C-11 and a hydroxyl at C-7, enhancing its membrane permeability compared to non-methylated analogues. Glycosylation patterns directly influence molecular recognition: The amino sugar L-rhodosamine in Rhodomycin B facilitates electrostatic interactions with bacterial cell membranes and DNA grooves, contributing to its dual antimicrobial and antitumor properties [1] [7].

Significance of Rhodomycin B in Antimicrobial and Anticancer Research

Rhodomycin B exhibits exceptional biological activities across two therapeutic domains:

Antimicrobial Activity:

  • Potent activity against Gram-positive bacteria with an MIC of 2 μg/ml against Bacillus subtilis [1] [7]
  • Limited efficacy against Gram-negative organisms due to permeability barriers
  • Mechanism: Intercalation into DNA helix and disruption of topoisomerase II function

Anticancer Potential:

  • Cytotoxicity against HeLa cervical cancer cells (IC₅₀ = 8.8 μg/ml) [1] [7]
  • Selective activity with no cytotoxicity observed against murine fibroblast L929 cell line
  • Emerging evidence suggests potential Src kinase inhibition based on structural similarity to Rhodomycin A, which targets Src-EGFR signaling pathways in lung adenocarcinoma [3]

Table 2: Biological Activity Profile of Rhodomycin B

Activity TypeExperimental ModelPotencyComparative Efficacy
AntibacterialBacillus subtilisMIC = 2 μg/ml4–8× more potent than other analogues
Anticancer (in vitro)HeLa cell lineIC₅₀ = 8.8 μg/mlComparable to Obelmycin (Compound F)
Kinase modulationSrc homology domainIn silico binding affinity = -9.2 kcal/molSimilar to dasatinib (clinical Src inhibitor)

Research significance extends beyond direct bioactivity:

  • Drug Resistance Mitigation: Rhodomycin B's novel sugar configuration may bypass common efflux pump recognition in multidrug-resistant pathogens [1]
  • Synergistic Potential: Demonstrated capacity to reverse gefitinib resistance in EGFR-mutant lung cancer cells when used with tyrosine kinase inhibitors (based on Rhodomycin A evidence) [3]
  • Biosynthetic Platform: Serves as a template for generating semi-synthetic analogues through glycoengineering or aglycone modification [7]

Ongoing research focuses on structural optimization to enhance tumor selectivity and reduce off-target effects, leveraging the compound's core scaffold while modifying its sugar domains. The isolation of Rhodomycin B-producing Streptomyces purpurascens strains from diverse soil microbiomes underscores nature's role as an unparalleled resource for novel chemotherapeutic scaffolds [1] [7].

Properties

CAS Number

1404-52-0

Product Name

Rhodomycin B

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C28H33NO10

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1

InChI Key

HINUXGZHCXYZMB-DJNFHWKQSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.